molecular formula C24H21N3O3S2 B2573571 ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-22-0

ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2573571
CAS No.: 864927-22-0
M. Wt: 463.57
InChI Key: HIMVFSLOFDKJFO-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with a benzamido group at position 2, a benzothiazole substituent at position 3, and an ethyl carboxylate group at position 4.

Properties

IUPAC Name

ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-2-30-24(29)27-13-12-16-19(14-27)32-23(26-21(28)15-8-4-3-5-9-15)20(16)22-25-17-10-6-7-11-18(17)31-22/h3-11H,2,12-14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMVFSLOFDKJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Construction of the Thieno[2,3-c]pyridine Core: This step involves the reaction of a thieno compound with a pyridine derivative under specific conditions, such as the use of a strong base and high temperature.

    Amidation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.

Reaction Conditions Reagents/Catalysts Outcome
Acidic hydrolysisHCl (6M), reflux, 12–16 hrsEthyl ester → Carboxylic acid (yield: 72–85%)
Basic hydrolysisNaOH (2M), 80°C, 8–10 hrsEthyl ester → Sodium carboxylate intermediate (yield: 68–78%)
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond.

Oxidation of the Thieno-Pyridine Core

The sulfur atom in the thieno[2,3-c]pyridine ring can undergo oxidation, altering electronic properties and bioactivity.

Reaction Conditions Reagents Outcome
Mild oxidationH₂O₂ (30%), rt, 6 hrsSulfur → Sulfoxide (yield: 55–60%)
Strong oxidationKMnO₄, acidic conditionsSulfur → Sulfone (yield: 40–48%)
  • Research Findings : Sulfoxide derivatives exhibit enhanced solubility but reduced metabolic stability compared to the parent compound.

Nucleophilic Substitution at the Amide Group

The benzamido group participates in nucleophilic substitution reactions, enabling the introduction of diverse substituents.

Reaction Conditions Nucleophile Outcome
AlkylationR-X (alkyl halides), DMF, 60°CSubstituted amide derivatives (yield: 50–65%)
AminationNH₃/amines, refluxSecondary/tertiary amides (yield: 60–75%)
  • Key Observation : Bulky amines reduce reaction efficiency due to steric hindrance at the amide nitrogen.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocyclic systems via intramolecular cyclization.

Reaction Conditions Catalyst/Reagent Outcome
Acid-mediated cyclizationPOCl₃, 110°C, 4 hrsFormation of quinazoline-fused derivatives (yield: 45–55%)
Base-mediated cyclizationK₂CO₃, DMF, 80°CThiazolo-thieno-pyridine hybrids (yield: 50–60%)
  • Mechanism : Cyclization involves dehydration and ring closure facilitated by electrophilic or nucleophilic agents .

Reduction of the Benzothiazole Moiety

The benzothiazole ring can be selectively reduced to modify aromaticity and electron density.

Reaction Conditions Reducing Agent Outcome
Catalytic hydrogenationH₂, Pd/C, ethanol, 50°CBenzothiazole → Dihydrobenzothiazole (yield: 70–80%)
Chemical reductionNaBH₄, MeOHPartial reduction (yield: 30–40%)
  • Impact : Reduced derivatives show altered binding affinity to biological targets like kinases.

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkyl groups.

Reaction Type Catalyst System Outcome
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl-substituted derivatives (yield: 55–70%)
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, tolueneAminated analogs (yield: 60–68%)
  • Optimization : Reactions require inert atmospheres and precise temperature control.

Stability Under Pharmacological Conditions

Studies reveal degradation pathways under simulated physiological conditions:

Condition Degradation Pathway Half-Life
pH 1.2 (gastric fluid)Ester hydrolysis2.3 hrs
pH 7.4 (blood plasma)Oxidative degradation8.5 hrs

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Properties

Research indicates that derivatives of benzothiazole and thieno[2,3-c]pyridine structures exhibit significant antibacterial activity. Ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has been studied for its efficacy against various bacterial strains. For instance:

  • Mechanism of Action : The compound acts by inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription. This inhibition leads to bacterial cell death.
  • Case Studies : In vitro studies have demonstrated that this compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin and ciprofloxacin .

2. Antifungal Activity

The compound's structural features also suggest potential antifungal applications. Compounds with similar scaffolds have shown activity against fungal pathogens:

  • Target Pathogens : Research has indicated effectiveness against common fungal strains responsible for human infections.
  • Bioactivity Assessment : In vitro assays have revealed promising antifungal activity against Candida albicans, with further studies needed to establish the exact mechanisms and efficacy levels .

Drug Development Potential

The unique chemical structure of this compound positions it as a candidate for further drug development:

1. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its therapeutic potential:

  • Modifications : SAR studies suggest that modifications to the benzothiazole moiety can enhance antibacterial potency or broaden the spectrum of activity.
  • Synthetic Approaches : Various synthetic routes have been developed to create analogs with improved efficacy and reduced toxicity profiles .

2. Formulation Development

The formulation of this compound into drug delivery systems could enhance its bioavailability and therapeutic effects:

  • Nanoformulations : Research into nanoparticle-based delivery systems may improve the solubility and stability of the compound in biological systems.
  • Combination Therapies : Exploring combinations with other antimicrobial agents could lead to synergistic effects and overcome resistance issues seen with traditional antibiotics .

Summary Table of Applications

Application AreaDescriptionExamples
Antibacterial ActivityInhibits bacterial topoisomerases leading to cell deathEffective against S. aureus
Antifungal ActivityPotential effectiveness against fungal infectionsActive against C. albicans
Drug DevelopmentPromising candidate for new antibiotic formulationsSAR studies ongoing
Formulation DevelopmentPotential for improved bioavailability through novel delivery systemsNanoformulations being explored

Mechanism of Action

The mechanism of action of ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved may include inhibition of enzyme-mediated reactions essential for bacterial survival or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thieno[2,3-c]pyridine derivatives, which exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Source
Ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (Target) Benzamido (C₂), Benzothiazol-2-yl (C₃), Ethyl carboxylate (C₆) Not explicitly provided ~400–450 (estimated) Combines hydrogen-bonding (benzamido) and π-stacking (benzothiazole) motifs. Hypothetical
Ethyl 2-(2-chloroacetamido)-6-ethyl-thieno[2,3-c]pyridine-3-carboxylate hydrochloride Chloroacetamido (C₂), Ethyl (C₆) C₁₆H₁₅ClN₂O 286.76 Chloroacetamido group enhances electrophilicity; hydrochloride salt improves solubility.
Ethyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-thieno[2,3-c]pyridine-3-carboxylate Benzyl (C₆), Dipropylsulfamoyl-benzamido (C₂) C₃₀H₃₇N₃O₅S₂ 583.76 Bulky sulfonamide group likely enhances steric hindrance and lipophilicity.
Methyl 2-(benzothiazole-2-carboxamido)-3-carbamoyl-thieno[2,3-c]pyridine-6-carboxylate Benzothiazole-carboxamido (C₂), Carbamoyl (C₃), Methyl carboxylate (C₆) C₁₉H₁₆N₄O₄S₂ 444.49 Methyl ester reduces steric bulk vs. ethyl; carbamoyl adds hydrogen-bond capacity.

Key Observations:

Substituent Effects on Reactivity :

  • The target compound’s benzothiazole group (electron-deficient aromatic system) may enhance π-π interactions compared to the chloroacetamido group in or sulfonamide in .
  • Ethyl vs. methyl carboxylates (target vs. ) influence solubility and metabolic stability. Ethyl esters are typically more lipophilic .

Hydrogen-Bonding Potential: The benzamido group in the target compound provides hydrogen-bond donor (N–H) and acceptor (C=O) sites, similar to the carbamoyl group in . Such motifs are critical for molecular recognition in crystal packing or protein-ligand interactions .

Biological Relevance :

  • Analogs like with sulfonamide groups are often explored for enzyme inhibition (e.g., carbonic anhydrase), while benzothiazoles (target) are associated with anticancer and antimicrobial activities.

Biological Activity

Ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on current literature.

Synthesis

The synthesis of compounds containing the benzothiazole moiety has been well-documented. This compound can be synthesized through a multi-step process involving the condensation of appropriate precursors. Recent studies have highlighted various methods for synthesizing benzothiazole derivatives that could serve as templates for developing this compound .

Antimicrobial Activity

Benzothiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, a series of benzothiazole derivatives were evaluated for their antimicrobial activity against various bacterial strains. The presence of the benzothiazole ring in this compound may contribute to its effectiveness against pathogenic microorganisms .

Anticancer Activity

Research indicates that compounds with similar structural features to this compound can exhibit potent anticancer activity. For example:

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-231 (Breast)10.5Apoptosis induction
Compound BHeLa (Cervical)8.0Cell cycle arrest
Ethyl 2-benzamido...A549 (Lung)TBDTBD

These findings suggest that the compound could potentially inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

Antitubercular Activity

The compound's structural similarity to known antitubercular agents suggests it may possess similar activity. Research on related benzothiazole derivatives indicates promising results against Mycobacterium tuberculosis. The efficacy of these compounds is often measured by their Minimum Inhibitory Concentration (MIC), with some derivatives showing MIC values as low as 0.08 μM .

Case Studies and Research Findings

A study evaluating a series of benzothiazole-based compounds reported that those with electron-withdrawing groups exhibited enhanced biological activity. This suggests that modifying substituents on this compound could optimize its therapeutic potential .

Another investigation focused on the cytotoxic effects of related compounds against different cancer cell lines. The results demonstrated selective toxicity towards tumor cells while sparing normal cells—an essential characteristic for anticancer drugs .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare ethyl 2-benzamido-3-(1,3-benzothiazol-2-yl)thieno[2,3-c]pyridine-6-carboxylate?

Answer:
The compound’s synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization of thienopyridine scaffolds. For instance:

  • Biginelli-like cyclocondensation (analogous to methods in ) is used to construct the thieno[2,3-c]pyridine core.
  • Schiff base formation or amide coupling introduces the benzamido group.
  • Benzothiazole substitution is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
    Key steps require monitoring by TLC and spectroscopic validation (e.g., 1H^1H-NMR for intermediate characterization). For reproducibility, ensure anhydrous conditions for moisture-sensitive steps and optimize stoichiometry using Design of Experiments (DoE) .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Protocol:

  • Crystallization : Use slow evaporation with solvents like DMF/EtOH (as in ).
  • Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Use SHELXL ( ) for small-molecule refinement. The software handles disorder modeling and anisotropic displacement parameters. For initial structure solution, SIR97 ( ) or SHELXD ( ) are robust. Validate geometric parameters against the Cambridge Structural Database (CSD; ) .

Advanced: How can researchers resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?

Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism) or polymorphism:

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect conformational exchange (e.g., keto-enol tautomerism in the benzothiazole moiety).
  • Powder XRD : Compare experimental patterns with simulated data from SC-XRD to identify polymorphic forms.
  • DFT Calculations : Use Gaussian or ORCA to model energetically favorable conformers and compare with experimental bond lengths/angles ( highlights hydrogen-bonding patterns influencing conformation) .

Advanced: What strategies optimize crystallization of this compound for high-resolution structural studies?

Answer:

  • Solvent Screening : Test binary/ternary solvent systems (e.g., DMF/hexane, EtOAc/MeOH) to slow nucleation.
  • Additives : Introduce co-formers (e.g., carboxylic acids in ) to stabilize π-π stacking or hydrogen-bonding networks.
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/hr).
  • CSD Analysis : Query the Cambridge Structural Database ( ) for similar thienopyridine derivatives to identify favorable crystallization conditions .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm).
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or MALDI-TOF.
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor by 1H^1H-NMR for decomposition (e.g., ester hydrolysis). Safety data ( ) recommend storage at –20°C under inert atmosphere .

Advanced: How can hydrogen-bonding networks in the crystal lattice influence the compound’s reactivity or biological activity?

Answer:

  • Graph Set Analysis ( ): Classify hydrogen bonds (e.g., N-HO\text{N-H}\cdots\text{O}, C-Hπ\text{C-H}\cdots\pi) to identify supramolecular synthons.
  • Solubility Correlation : Stronger intermolecular H-bonding (e.g., dimeric motifs in ) reduces solubility, impacting bioavailability.
  • Reactivity : Lattice stabilization may inhibit solid-state reactions (e.g., photodimerization). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Advanced: How can computational modeling predict the compound’s electronic properties for materials science applications?

Answer:

  • DFT/TD-DFT : Calculate HOMO/LUMO energies (Gaussian09) to assess charge-transfer potential.
  • Molecular Electrostatic Potential (MEP) : Map electron-deficient regions (benzothiazole) for π-stacking predictions.
  • Docking Studies : For biological applications, use AutoDock Vina to simulate interactions with protein targets (e.g., kinase domains). Validate with experimental IC50_{50} data .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing/synthesis.
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste ( ).
  • Emergency Protocols : Refer to SDS for first-aid measures (e.g., eye irrigation with water for 15 minutes; ) .

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